1-Methoxy-2-(methoxymethoxy)ethane
Overview
Description
1-Methoxy-2-(methoxymethoxy)ethane is a chemical compound with the molecular formula C₅H₁₂O₃. It is a colorless to pale yellow liquid with an ether-like odor. This compound is stable under normal conditions but can be flammable. It is primarily used as an intermediate in organic synthesis and can also serve as a solvent or a component in surfactants .
Preparation Methods
1-Methoxy-2-(methoxymethoxy)ethane can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of 2-oxetane with methanol in the presence of an acid catalyst . Another method includes the reaction of 1-bromo-2-(methoxymethoxy)ethane with methanol under controlled conditions . Industrial production methods often involve similar reactions but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-(methoxymethoxy)ethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. .
Scientific Research Applications
1-Methoxy-2-(methoxymethoxy)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the preparation of biologically active molecules.
Medicine: This compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It serves as a solvent and a component in the formulation of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(methoxymethoxy)ethane involves its interaction with various molecular targets. It can participate in hydrogen bonding and other intermolecular interactions due to the presence of ether and methoxymethoxy groups. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
1-Methoxy-2-(methoxymethoxy)ethane can be compared with similar compounds such as:
1-Bromo-2-(methoxymethoxy)ethane: This compound has a similar structure but contains a bromine atom, making it more reactive in nucleophilic substitution reactions.
1-Methoxy-2-(methylthio)ethane: This compound has a sulfur atom instead of an oxygen atom, which affects its chemical properties and reactivity.
1-Methoxy-2-(2-methoxyethoxy)ethane: This compound has an additional methoxy group, making it more hydrophilic and altering its solubility and reactivity.
These comparisons highlight the unique properties of this compound, such as its stability and specific reactivity patterns, which make it valuable in various applications.
Properties
IUPAC Name |
1-methoxy-2-(methoxymethoxy)ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-6-3-4-8-5-7-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWIEJOZBSADJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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